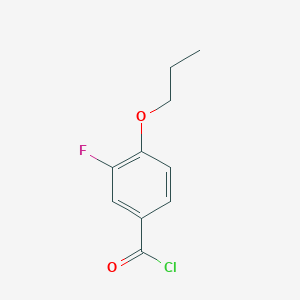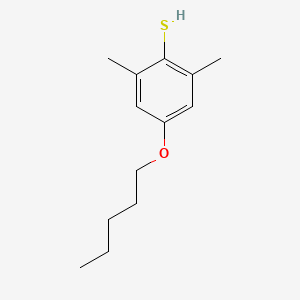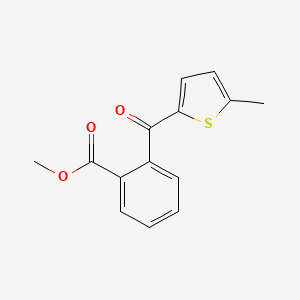
3-Bromo-3'-fluoro-4'-(trifluoromethoxy)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-3’-fluoro-4’-(trifluoromethoxy)biphenyl is an organic compound with the molecular formula C13H7BrF4O This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-fluoro-4’-(trifluoromethoxy)biphenyl typically involves the bromination and fluorination of biphenyl derivatives. One common method includes the reaction of 4-bromo-3-fluorobenzene with trifluoromethoxybenzene under specific catalytic conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium acetate, which facilitates the coupling of the aryl halides .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. This method employs boron reagents and palladium catalysts to achieve high yields of the desired biphenyl derivative .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-3’-fluoro-4’-(trifluoromethoxy)biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form more complex biphenyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium acetate, used to facilitate reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromo-3’-fluoro-4’-(trifluoromethoxy)biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of advanced materials and polymers with specific desired properties.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-fluoro-4’-(trifluoromethoxy)biphenyl involves its interaction with various molecular targets. The presence of bromine, fluorine, and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biological pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
- 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
- 3-Bromo-4-(trifluoromethoxy)benzamide
Uniqueness: 3-Bromo-3’-fluoro-4’-(trifluoromethoxy)biphenyl is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
IUPAC Name |
4-(3-bromophenyl)-2-fluoro-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF4O/c14-10-3-1-2-8(6-10)9-4-5-12(11(15)7-9)19-13(16,17)18/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYJUYXIJDZLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=C(C=C2)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000459.png)







![1-Bromo-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000508.png)



